1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone
Description
Pyrimidinone Core Structural Features
The pyrimidinone core (C₄H₃N₂O) serves as the central scaffold, adopting a planar six-membered heterocyclic structure with alternating single and double bonds. X-ray diffraction studies of analogous compounds reveal bond lengths of 1.34–1.38 Å for the C2–N1 and C4–N3 bonds, consistent with partial double-bond character due to resonance delocalization. The lactam group at position 4 introduces structural rigidity, with the carbonyl oxygen (O1) participating in intramolecular hydrogen bonding with the N3 hydrogen (H-N3···O1 distance: 2.02–2.15 Å).
Tautomeric equilibrium between the 4(1H)-pyrimidinone and 4(3H)-pyrimidinone forms is suppressed by the electron-withdrawing trifluoromethylpyridinyl group, which stabilizes the 1H tautomer through inductive effects. Substituents at positions 1 and 5 create steric hindrance, forcing the pyrimidinone ring into a slightly distorted boat conformation (dihedral angle: 12.7° relative to ideal planarity).
Benzodioxolmethyl Substituent Conformational Studies
The 1,3-benzodioxol-5-ylmethyl group (-CH₂-C₆H₃O₂-) adopts a pseudo-axial orientation relative to the pyrimidinone core, minimizing steric clashes with the pyridinyl substituent. Nuclear Overhauser effect spectroscopy (NOESY) data indicate:
- Methylene bridge : The CH₂ linker shows restricted rotation (energy barrier: 8.2 kcal/mol) due to conjugation with the benzodioxole ring.
- Benzodioxole ring : The dioxolane ring (O-CH₂-O) maintains a planar conformation (torsion angle O-C-C-O: 179.8°), with the aromatic system tilted at 67.3° relative to the pyrimidinone plane.
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict two stable conformers differing by 120° rotation of the benzodioxolmethyl group, separated by an energy gap of 1.8 kcal/mol. The major conformer (85% population) positions the dioxolane oxygen atoms antiperiplanar to the pyrimidinone carbonyl group.
Trifluoromethylpyridinyl Group Electronic Configuration
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent introduces significant electron-deficient character to the system:
| Electronic Parameter | Value |
|---|---|
| Hammett σₚ constant (CF₃) | +0.54 |
| Hammett σₘ constant (Cl) | +0.37 |
| Calculated π-acidity (eV) | -1.92 |
The trifluoromethyl group exerts a strong -I effect, reducing electron density at the pyridine nitrogen (N···CF₃ bond polarization: δ⁻ = -0.32 e). This electron withdrawal synergizes with the chloro substituent's inductive effect, creating a polarized π-system that facilitates charge-transfer interactions with adjacent aromatic moieties.
Natural bond orbital (NBO) analysis reveals:
- Pyridine ring : 78% p-character at N1, with partial positive charge (+0.42 e)
- CF₃ group : Negative charge accumulation (-0.18 e) at fluorine atoms
- Cl substituent : σ-hole formation (+0.29 e) enabling halogen bonding
The combined electronic effects produce a dipole moment of 5.21 D oriented along the pyridine-pyrimidinone axis, as confirmed by gas-phase microwave spectroscopy.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O3/c19-13-4-11(18(20,21)22)5-23-16(13)12-7-25(8-24-17(12)26)6-10-1-2-14-15(3-10)28-9-27-14/h1-5,7-8H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUODZUJNPKMQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=C(C(=O)N=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Pyridinyl Group Introduction: The pyridinyl group with chloro and trifluoromethyl substituents can be introduced via nucleophilic aromatic substitution reactions, often using chloropyridine and trifluoromethylating agents.
Pyrimidinone Core Construction: The pyrimidinone core is usually formed through a condensation reaction between a suitable amine and a diketone or through cyclization of urea derivatives with β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridinyl group can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro substituent on the pyridinyl ring can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyridinyl derivatives.
Substitution: Substituted pyridinyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and pyridinyl groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted ClogP |
|---|---|---|---|---|
| 1-(1,3-Benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone | C₁₈H₁₂ClF₃N₃O₃ | ~410.75 | Benzodioxol-5-ylmethyl, 3-Cl-5-CF₃-pyridinyl | 3.5 |
| 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyrimidinone | C₁₉H₁₁ClF₆N₃O | 458.76 | 3-CF₃-benzyl, 3-Cl-5-CF₃-pyridinyl | 4.2 |
| 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione | C₁₃H₁₀ClF₃N₄O₃ | 362.69 | Acetyl, methylamino, 3-Cl-5-CF₃-pyridinyl | 2.8 |
Table 2: Key Functional Group Impacts
Biological Activity
1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzodioxole moiety : Contributes to the compound's interaction with biological targets.
- Pyrimidinone core : A common scaffold in medicinal chemistry, often associated with diverse pharmacological activities.
- Chloro and trifluoromethyl substituents : Enhance lipophilicity and may influence receptor binding affinity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Nitric Oxide Synthase (iNOS) : A study identified analogs of this compound that selectively inhibit iNOS, which is involved in inflammatory responses. The selectivity for iNOS over neuronal (nNOS) and endothelial (eNOS) forms suggests a potential for reducing inflammation without affecting normal physiological functions .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant growth inhibition at low micromolar concentrations .
- Kinase Inhibition : Similar compounds have been reported to inhibit key kinases involved in cancer signaling pathways, suggesting that this compound may also act through similar mechanisms by targeting specific kinases .
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| iNOS Inhibition | A172 (human glioma) | 0.5 | Selective inhibition of NO formation |
| Cancer Cell Proliferation | MV4-11 (leukemia) | 0.3 | Growth inhibition via apoptosis |
| Kinase Activity | Various lines | 14 - 50 | Inhibition of MEK1/2 |
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Acute Leukemia : In a study involving MV4-11 and MOLM13 cell lines, the compound demonstrated potent anti-proliferative effects with IC50 values around 0.3 µM. This suggests its potential as a therapeutic agent for acute biphenotypic leukemia .
- Inflammatory Models : In vivo models have shown that compounds with similar structures effectively reduce inflammation markers, indicating that this compound may also possess anti-inflammatory properties .
Q & A
Q. Optimization strategies :
- Vary solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.
- Use microwave-assisted synthesis to reduce reaction times .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
Integrated computational-experimental workflows are key:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize synthetically accessible analogs .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to filter candidates with poor bioavailability .
Case study : Derivatives with extended π-conjugation (e.g., thiazolidinone hybrids) showed improved binding affinity in docking studies, validated via surface plasmon resonance (SPR) .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the benzodioxole and pyridinyl groups. Key signals:
- HRMS : High-resolution mass spectrometry (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/CF₃ groups .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response validation : Repeat assays with purified batches (≥95% by HPLC) to exclude off-target effects from byproducts .
- Structural analogs : Synthesize and test derivatives (e.g., replacing CF₃ with CH₃) to isolate pharmacophore contributions .
- Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀) with cellular efficacy (e.g., EC₅₀ in HEK293 cells) to confirm target engagement .
Example : A CF₃→CH₃ analog showed reduced cytotoxicity but retained target binding, suggesting the CF₃ group contributes to off-target interactions .
Basic: What methods improve reaction yields during scale-up synthesis?
Answer:
- Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for cost-effective cross-coupling at larger scales .
- Solvent recycling : Recover DMF or THF via distillation to reduce costs .
- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) .
Advanced: How can pharmacokinetic challenges (e.g., low solubility) be addressed in analog design?
Answer:
- Pro-drug strategies : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
- Co-crystal engineering : Co-crystallize with succinic acid or cyclodextrins to improve dissolution rates .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates with polar functional groups .
- Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for final purification .
- Recrystallization : Ethanol/water mixtures for crystalline derivatives .
Advanced: How can target engagement be validated in cellular models?
Answer:
- Chemical proteomics : Use photoaffinity probes with a clickable handle (e.g., alkyne tag) to pull down target proteins .
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts upon compound binding .
- CRISPR knockouts : Validate activity loss in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
